

Serratamolide A: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Serratin*

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An In-depth Overview of the Chemical Structure, Physicochemical Properties, Biological Activities, and Experimental Protocols of a Promising Bioactive Cyclodepsipeptide.

Introduction

Serratamolide A, also known as Serrawettin W1, is a cyclic depsipeptide produced by various strains of the bacterium *Serratia marcescens*.^[1] This secondary metabolite has garnered significant scientific interest due to its diverse and potent biological activities, including antimicrobial, hemolytic, and cytotoxic properties.^[2] Structurally, serratamolide A is a 14-membered macrocyclic compound composed of two L-serine residues and two 3-hydroxydecanoic acid molecules.^[1] Its biosynthesis is carried out by a non-ribosomal peptide synthetase (NRPS) encoded by the *swrW* gene.^[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of serratamolide A, along with detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Serratamolide A is a well-characterized cyclodepsipeptide with a defined chemical structure and distinct physicochemical properties.

Table 1: Chemical and Physicochemical Properties of Serratamolide A

Property	Value	Reference(s)
Molecular Formula	C ₂₆ H ₄₆ N ₂ O ₈	[1][3]
Molecular Weight	514.7 g/mol	[1][3]
IUPAC Name	(3S,10S)-7,14-diheptyl-3,10-bis(hydroxymethyl)-1,8-dioxo-4,11-diazacyclotetradecane-2,5,9,12-tetrone	[3]
Synonyms	Serrawettin W1, AT514	[1][4]
CAS Number	5285-25-6	[4]
SMILES String	CCCCCCCC1CC(=O)N-- INVALID-LINK-- O1)CO)CCCCCCC">C@HCO	[3]
Appearance	White to off-white solid	[2]
Solubility	Soluble in methanol, ethanol, and DMSO.[5][6] Sparingly soluble in water.	[7]

Biological Activities

Serratamolide A exhibits a broad spectrum of biological activities, making it a molecule of significant interest for therapeutic applications.

Antimicrobial Activity

Serratamolide A has demonstrated inhibitory activity against a range of microorganisms, including Gram-positive bacteria, mycobacteria, and fungi.[8]

Table 2: Minimum Inhibitory Concentration (MIC) of Serratamolide A against Various Microorganisms

Microorganism	MIC (µg/mL)	Reference(s)
Staphylococcus aureus	16	[2]
Methicillin-resistant Staphylococcus aureus (MRSA)	6.25 - 50	[1]
Escherichia coli	32	[2]
Pseudomonas aeruginosa	64	[2]
Candida albicans	8	[2]
Mycobacterium tuberculosis	25	[1]
Mycobacterium diernhoferi	25	[1]
Mycobacterium avium	25	[1]

Cytotoxic and Anticancer Activity

Serratamolide A has shown promising cytotoxic effects against various cancer cell lines, inducing apoptosis through interference with key survival pathways.[9][10]

Table 3: Cytotoxic Activity (IC₅₀) of Serratamolide A against Human Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (µM)	Reference(s)
A549	Lung Carcinoma	>12.5 µg/mL (~24.3 µM)	[10]
MCF-7	Breast Adenocarcinoma	>12.5 µg/mL (~24.3 µM)	[2]
B-cell chronic lymphocytic leukemia (B-CLL)	Leukemia	Induces apoptosis	[11]

Hemolytic Activity

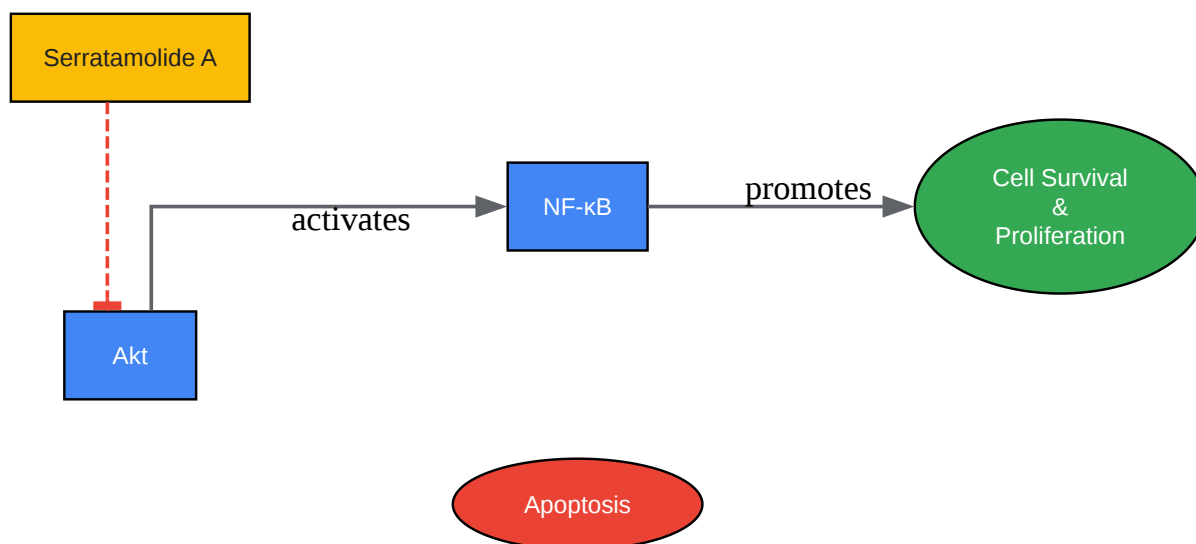
Serratamolide A is a potent hemolytic agent, capable of lysing red blood cells.[10] This activity is a significant aspect of its role as a virulence factor in *Serratia marcescens*. [12]

Table 4: Hemolytic Activity of Serratamolide A

Erythrocyte Source	Concentration for Lysis	Reference(s)
Sheep	1 mg/mL (causes clear zones on blood agar)	[13]
Murine	20.8 µg/mL (complete lysis in <10 seconds)	[6]

Mechanism of Action

The biological activities of serratamolide A are attributed to its properties as a biosurfactant and its ability to interact with and disrupt cell membranes. Its pro-apoptotic effects in cancer cells have been linked to the inhibition of the Akt/NF-κB survival signaling pathway.[11]

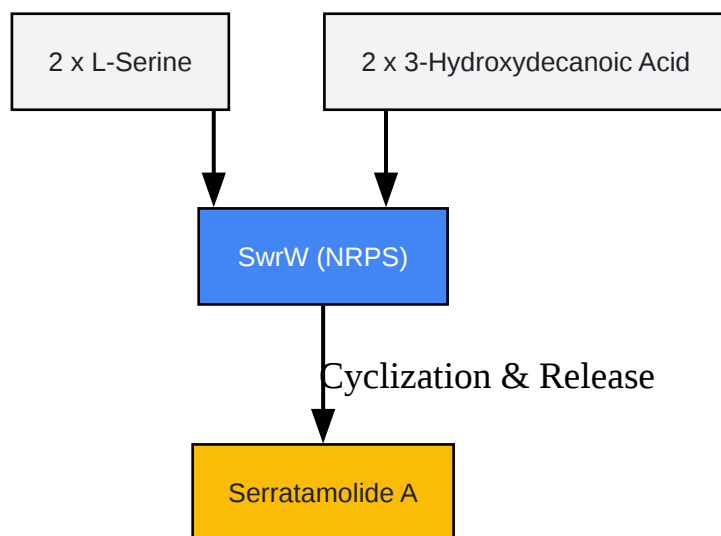


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Figure 1: Proposed mechanism of serratamolide A-induced apoptosis.

Biosynthesis of Serratamolide A

Serratamolide A is synthesized by a non-ribosomal peptide synthetase (NRPS) enzyme, SwrW. This enzyme utilizes two molecules of L-serine and two molecules of 3-hydroxydecanoic acid to assemble the cyclic depsipeptide structure.



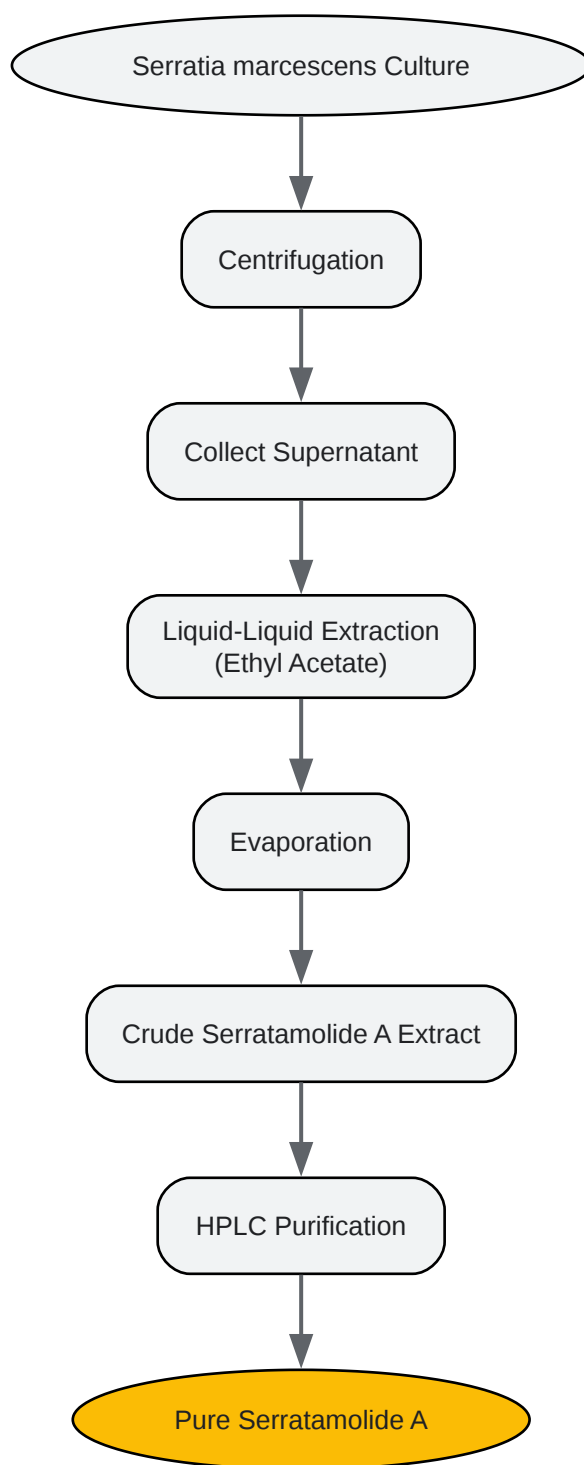
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Figure 2: Biosynthetic pathway of serratamolide A.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of serratamolide A.

Extraction and Purification of Serratamolide A



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Figure 3: Workflow for the extraction and purification of serratamolide A.

Protocol:

- Culture: Grow *Serratia marcescens* in a suitable liquid medium (e.g., Luria-Bertani broth) at 30°C with shaking for 48-72 hours.[\[11\]](#)
- Cell Removal: Centrifuge the culture at high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.[\[10\]](#)
- Extraction: Extract the supernatant twice with an equal volume of ethyl acetate.[\[10\]](#)
- Concentration: Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.[\[10\]](#)
- HPLC Purification:
 - Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
 - Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
 - Mobile Phase B: Acetonitrile with 0.1% TFA.
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
 - Flow Rate: 1 mL/min.
 - Detection: UV at 210 nm.
 - Collect fractions corresponding to the serratamolide A peak and confirm identity by mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Protocol:

- Preparation of Serratamolide A: Prepare a stock solution of serratamolide A in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[\[2\]](#)

- **Inoculum Preparation:** Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard and dilute to a final concentration of approximately 5×10^5 CFU/mL in each well.^[2]
- **Inoculation and Incubation:** Inoculate each well with the microbial suspension. Include a positive control (microbes in MHB without serratamolide A) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.^[2]
- **MIC Determination:** The Minimum Inhibitory Concentration (MIC) is the lowest concentration of serratamolide A that completely inhibits visible microbial growth.^[2]

Cytotoxicity Assay (MTT Assay)

Protocol:

- **Cell Seeding:** Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of serratamolide A (dissolved in DMSO, final concentration $\leq 0.5\%$) for 24, 48, or 72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Hemolysis Assay

Protocol:

- **Erythrocyte Preparation:** Obtain fresh sheep or murine red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2%.

- Treatment: In a 96-well plate, mix 100 μ L of the RBC suspension with 100 μ L of serratamolide A dilutions (in PBS). Use PBS as a negative control and 1% Triton X-100 as a positive control for complete hemolysis.
- Incubation: Incubate the plate at 37°C for 1 hour.
- Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released. Calculate the percentage of hemolysis relative to the positive control.

Conclusion

Serratamolide A is a multifaceted bioactive compound with significant potential in various research and development areas. Its well-defined chemical structure, coupled with its potent antimicrobial and anticancer activities, makes it a compelling candidate for further investigation as a therapeutic agent. The detailed protocols provided in this guide are intended to facilitate further research into the properties and applications of this intriguing natural product. As our understanding of its mechanisms of action and biosynthetic pathways deepens, so too will the opportunities to harness the therapeutic potential of serratamolide A and its analogs.

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